Ethyl 2-(3-bromo-2-methylphenyl)acetate

Catalog No.
S876106
CAS No.
1261862-72-9
M.F
C11H13BrO2
M. Wt
257.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(3-bromo-2-methylphenyl)acetate

CAS Number

1261862-72-9

Product Name

Ethyl 2-(3-bromo-2-methylphenyl)acetate

IUPAC Name

ethyl 2-(3-bromo-2-methylphenyl)acetate

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

InChI

InChI=1S/C11H13BrO2/c1-3-14-11(13)7-9-5-4-6-10(12)8(9)2/h4-6H,3,7H2,1-2H3

InChI Key

XNNADSVIJHLPHG-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(C(=CC=C1)Br)C

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)Br)C

Electrochemical Reduction

Acetoacetic Ester Synthesis

    Scientific Field: Organic Chemistry

    Summary of the Application: Ethyl acetoacetate (acetoacetic ester) is a useful reagent for the synthesis of methyl ketones.

    Results or Outcomes: The loss of CO2 occurs more readily than from malonic acid. Alkyl derivatives of acetoacetic ester when boiled with conc.

Ethyl 2-(3-bromo-2-methylphenyl)acetate, with the chemical formula C11_{11}H13_{13}BrO2_2 and a molecular weight of 257.12 g/mol, is an organic compound characterized by the presence of a bromo-substituted aromatic ring and an acetate functional group. This compound features a bromo substituent at the meta position of a 2-methylphenyl group, which contributes to its unique chemical properties and potential reactivity. It is primarily used in organic synthesis and electrochemical studies due to its reactivity profile and structural characteristics .

, particularly those involving nucleophilic substitutions due to the presence of the bromine atom. The compound exhibits a single irreversible cathodic wave during electrochemical reduction, with a peak potential of approximately –1.75 V vs SCE, indicating its potential for reduction in aprotic solvents.

In the presence of oxygen, the reduction of this compound can lead to the formation of ethyl benzofuran-2-carboxylate with yields exceeding 40%, demonstrating its utility in synthetic pathways.

While specific biological activity data for ethyl 2-(3-bromo-2-methylphenyl)acetate is limited, compounds with similar structures often exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The presence of bromine in aromatic compounds can enhance biological activity by influencing lipophilicity and receptor interactions. Further studies are required to elucidate the specific biological properties of this compound.

Ethyl 2-(3-bromo-2-methylphenyl)acetate can be synthesized through several methods:

  • Bromination: The starting material, 2-methylphenylacetate, can undergo bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the meta position.
  • Acetylation: The reaction of 3-bromo-2-methylphenol with acetic anhydride or acetyl chloride can yield ethyl 2-(3-bromo-2-methylphenyl)acetate.

These synthetic routes allow for the introduction of functional groups that enhance the compound's reactivity and applicability in various chemical processes .

Ethyl 2-(3-bromo-2-methylphenyl)acetate finds applications in several areas:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Electrochemistry: The compound is used in electrochemical reduction studies due to its unique electrochemical properties.
  • Pharmaceutical Testing: It is utilized as a reference standard in pharmaceutical research and development for accurate analytical results .

Interaction studies involving ethyl 2-(3-bromo-2-methylphenyl)acetate may focus on its reactivity with nucleophiles or electrophiles. The presence of bromine makes it susceptible to substitution reactions, which can be explored to understand its behavior in various chemical environments. Additionally, studies on its solubility and bioavailability could provide insights into its interactions within biological systems .

Several compounds share structural similarities with ethyl 2-(3-bromo-2-methylphenyl)acetate. Here are some notable examples:

Compound NameSimilarity IndexKey Features
Ethyl 2-(3-bromophenyl)acetate0.94Similar bromo-substituted structure
Ethyl 2-(4-bromophenyl)acetate0.94Different bromo position on the phenyl ring
Ethyl 3-(2-bromophenyl)propanoate0.96Propanoate group instead of acetate
Ethyl 4-(4-bromophenyl)butanoate0.92Longer carbon chain with bromo substituent
Ethyl 3-(4-bromophenyl)propanoate0.92Similar structure with propanoate group

These compounds highlight the uniqueness of ethyl 2-(3-bromo-2-methylphenyl)acetate due to its specific substitution pattern and functional groups, which may influence its chemical reactivity and biological activity differently compared to other similar compounds .

Retrosynthetic Analysis

The retrosynthetic analysis of Ethyl 2-(3-bromo-2-methylphenyl)acetate reveals multiple strategic disconnections that can guide efficient synthetic planning [1]. The target molecule can be deconstructed through three primary retrosynthetic pathways:

Primary Disconnection Strategy: The most straightforward approach involves disconnection of the ester bond, revealing phenylacetic acid derivative and ethanol as key precursors. This strategy follows established patterns where the acetate moiety can be introduced through various esterification protocols [2].

Secondary Disconnection Strategy: Alternative disconnection at the carbon-carbon bond between the aromatic ring and the acetate side chain suggests a coupling-based approach. This pathway enables the use of cross-coupling methodologies where pre-functionalized aromatic halides can be coupled with ethyl acetate equivalents [3].

Tertiary Disconnection Strategy: The bromine substituent represents a critical functional handle that can be introduced at different stages of the synthesis. Retrosynthetic analysis indicates that bromination can occur either on the final phenylacetic acid ester or on earlier intermediates, with each approach offering distinct advantages in terms of regioselectivity and reaction conditions [4].

The retrosynthetic tree analysis reveals that the most convergent approach utilizes ethyl 2-(2-methylphenyl)acetate as a key intermediate, which can subsequently undergo regioselective bromination to afford the target compound [5]. This strategy minimizes the number of synthetic steps while maintaining high functional group compatibility.

Classical Synthetic Routes

Classical synthetic approaches to ethyl 2-(3-bromo-2-methylphenyl)acetate predominantly rely on sequential functionalization strategies that have been refined over decades of synthetic methodology development.

Route 1: Direct Bromination of Ethyl 2-(2-methylphenyl)acetate

The most established classical route involves the direct bromination of ethyl 2-(2-methylphenyl)acetate using molecular bromine in the presence of iron(III) bromide catalyst [4]. This approach typically proceeds under controlled temperature conditions (0-25°C) to minimize polybromination side reactions. The reaction mechanism involves electrophilic aromatic substitution where the methyl group provides ortho-meta directing effects, leading to preferential bromination at the 3-position [6].

Route 2: Fischer Esterification of 3-bromo-2-methylphenylacetic Acid

An alternative classical approach utilizes Fischer esterification of the corresponding carboxylic acid precursor [2]. This method involves treating 3-bromo-2-methylphenylacetic acid with ethanol in the presence of sulfuric acid or other strong acid catalysts under reflux conditions. The reaction typically requires temperatures of 110-120°C and yields ranging from 70-85% depending on the specific conditions employed [7].

Route 3: Malonic Ester Synthesis

Classical malonic ester synthesis provides another viable pathway where diethyl malonate undergoes alkylation with 3-bromo-2-methylbenzyl bromide, followed by decarboxylation and subsequent functional group transformations [8]. This approach offers excellent regiocontrol but requires multiple synthetic steps, making it less attractive for large-scale applications.

Modern Synthetic Approaches

Contemporary synthetic methodologies have revolutionized the preparation of brominated phenylacetic acid esters through the development of more selective, efficient, and environmentally benign protocols.

Bromination Strategies

Modern bromination strategies have addressed the fundamental challenges associated with classical bromination methods, particularly regarding selectivity, safety, and environmental impact [9] [4].

N-Bromosuccinimide-Mediated Bromination

N-Bromosuccinimide has emerged as the preferred brominating agent for aromatic substrates due to its superior selectivity profile [10]. When applied to ethyl 2-(2-methylphenyl)acetate, NBS in acetic acid solvent provides excellent regioselectivity for 3-position bromination with yields typically exceeding 85% [11]. The reaction proceeds through a controlled electrophilic aromatic substitution mechanism where the succinimide serves as a leaving group, minimizing the formation of polybrominated byproducts.

Pyridine Hydrobromide Perbromide Systems

Recent developments have established pyridine hydrobromide perbromide as an exceptionally effective brominating reagent for acetophenone derivatives and related aromatic compounds [11]. This reagent system offers several advantages including high thermal stability, excellent selectivity, and reduced environmental impact compared to molecular bromine. The optimal reaction conditions typically involve temperatures of 90°C in acetic acid solvent with substrate-to-brominator ratios of 1.0:1.1, achieving yields of 85-90% [11].

In-Situ Bromine Generation

Flow chemistry approaches utilizing in-situ bromine generation represent a significant advancement in bromination methodology [9]. This approach involves the controlled oxidation of hydrogen bromide or potassium bromide using sodium hypochlorite, generating bromine species that are immediately consumed in the bromination reaction. The protocol eliminates bromine exposure concerns while maintaining excellent reaction efficiency with yields ranging from 78-99% [9].

Esterification Methods

Modern esterification methodologies have expanded beyond classical Fischer esterification to include metal-catalyzed approaches that offer superior functional group tolerance and environmental sustainability.

Heterogeneous Catalysis

Amberlyst-15 catalyzed esterification has demonstrated exceptional utility for phenylacetic acid derivatives [2]. This heterogeneous catalyst system operates under solvent-free conditions using excess alcohol as both reagent and solvent, achieving yields of approximately 80% at 110°C. The heterogeneous nature facilitates catalyst recovery and reuse, significantly improving the environmental profile of the esterification process [7].

Metal-Catalyzed Approaches

Advanced metal-catalyzed esterification protocols utilize aluminum-based montmorillonite nanoclays as efficient catalysts [12]. Among various metal cation exchanged catalysts, aluminum(III)-montmorillonite demonstrates superior activity for phenylacetic acid esterification with p-cresol and related alcohols. The catalyst system exhibits excellent regeneration capability, maintaining activity through multiple catalytic cycles [12].

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions have emerged as powerful tools for constructing carbon-carbon bonds in the synthesis of phenylacetic acid derivatives, offering excellent functional group tolerance and scalability [13] [14].

Reformatsky-Negishi Coupling

The Reformatsky-Negishi coupling protocol represents a significant advancement in the direct synthesis of ethyl 2-(3-bromo-2-methylphenyl)acetate [3]. This methodology employs ethyl 2-bromozincacetate as a nucleophilic coupling partner with 3-bromo-2-methylphenyl halides under palladium catalysis. The reaction utilizes Pd(dba)₂ (2.5 mol%) and Xantphos ligand (2.5 mol%) in tetrahydrofuran at 65°C, achieving 80% yield with excellent chemoselectivity [3].

Suzuki-Miyaura Variants

Modified Suzuki-Miyaura protocols enable the coupling of aryl esters with various organometallic reagents [14]. These reactions typically proceed through C(acyl)-O bond cleavage mechanisms, offering access to ketone intermediates that can be subsequently reduced to the desired acetate products. The methodology demonstrates excellent functional group tolerance and operates under relatively mild conditions [15].

Decarbonylative Coupling Strategies

Recent developments in decarbonylative coupling reactions provide alternative pathways for aromatic ester synthesis [16]. These protocols involve the nickel-catalyzed coupling of phenyl esters with various nucleophiles, proceeding through decarbonylation of acyl-metal intermediates. The methodology offers excellent atom economy and functional group compatibility [14].

Scalable Synthesis Procedures

The development of scalable synthesis procedures for ethyl 2-(3-bromo-2-methylphenyl)acetate requires careful consideration of reaction kinetics, heat transfer, mass transfer, and safety parameters that become increasingly important at larger scales [17] [18].

Continuous Flow Processing

Flow chemistry represents the most promising approach for scalable bromination reactions [19]. Continuous flow protocols for benzylic bromination using N-bromosuccinimide have demonstrated exceptional scalability with throughput rates reaching 180 mmol h⁻¹ [19]. The flow reactor design utilizing fluorinated ethylene polymer tubing with compact fluorescent lamp irradiation enables precise temperature control and narrow residence time distribution, crucial for maintaining selectivity at scale [20].

Photochemical Scale-Up

Industrial-scale photochemical bromination has been successfully demonstrated using tubular plug flow reactors with high-intensity LED illumination [18]. The scale-up process from laboratory to pilot plant achieved productivity rates exceeding 100 kg/day with excellent conversion and selectivity maintenance [18]. The key to successful scale-up lies in maintaining consistent photon flux density and effective heat management throughout the reactor system.

Process Intensification Strategies

Process intensification through solvent elimination and reaction optimization has achieved remarkable improvements in process mass intensity, reducing values from 13.25 to 4.33 through systematic optimization [20]. The intensified process utilizes organic solvent-free conditions while maintaining excellent mass transfer characteristics through microstructured reactor designs [20].

Green Chemistry Considerations

The application of green chemistry principles to the synthesis of ethyl 2-(3-bromo-2-methylphenyl)acetate has driven significant innovations in reaction methodology and process design [9] [21].

Atom Economy Optimization

Modern synthetic approaches prioritize atom economy through the elimination of stoichiometric waste-generating reagents [22]. In-situ bromine generation protocols achieve atom economies of 75-85% compared to 45-60% for traditional molecular bromine methods [9]. The improvement stems from the elimination of metal halide waste and the integration of bromine generation with consumption.

Solvent Selection and Elimination

Green chemistry principles have guided the replacement of hazardous chlorinated solvents with more benign alternatives [10]. Acetonitrile has emerged as the preferred solvent for photochemical bromination reactions, offering excellent solvation properties while eliminating the toxicity and ozone depletion concerns associated with carbon tetrachloride [19]. Further intensification has achieved completely solvent-free conditions for certain reaction protocols [20].

Catalyst Design and Recovery

Heterogeneous catalyst systems enable catalyst recovery and reuse, significantly reducing waste generation [2]. Amberlyst-15 resin catalysts demonstrate excellent stability through multiple catalytic cycles while maintaining high activity for esterification reactions [7]. The heterogeneous nature eliminates the need for catalyst separation procedures, simplifying downstream processing.

Energy Efficiency

Photochemical activation using visible light represents a significant advancement in energy efficiency compared to thermal activation [10]. Visible light-induced bromination protocols operate at room temperature, eliminating the energy requirements associated with heating large reaction volumes [23]. LED-based illumination systems offer excellent energy efficiency with precise wavelength control and long operational lifetimes [18].

Reaction Mechanisms

Understanding the detailed reaction mechanisms underlying the synthesis of ethyl 2-(3-bromo-2-methylphenyl)acetate is crucial for optimizing reaction conditions and predicting product selectivity patterns [24] [25].

Electrophilic Aromatic Substitution Mechanism

The bromination of ethyl 2-(2-methylphenyl)acetate proceeds through a classical electrophilic aromatic substitution mechanism [24]. The reaction initiates with the formation of a bromine-iron complex that serves as the active electrophile. The aromatic ring attacks this electrophile, forming a sigma complex intermediate stabilized by resonance delocalization. The methyl substituent provides ortho-para directing effects through hyperconjugative stabilization, leading to preferential bromination at the 3-position relative to the methyl group [26].

Radical Bromination Pathways

Photochemical bromination mechanisms involve radical chain processes initiated by light-induced homolysis of N-bromosuccinimide [27]. The initiation step generates succinimidyl radicals that abstract hydrogen atoms from benzylic positions, forming carbon-centered radicals. These radicals subsequently react with molecular bromine to form the brominated products while regenerating bromine radicals to continue the chain process [28].

Metal-Catalyzed Coupling Mechanisms

Reformatsky-Negishi coupling mechanisms involve initial transmetalation between the zinc reagent and palladium catalyst, followed by reductive elimination to form the carbon-carbon bond [3]. The reaction proceeds through well-defined palladium(0)/palladium(II) catalytic cycles with excellent chemoselectivity for the desired coupling products [13].

Esterification Mechanism Pathways

Fischer esterification proceeds through acid-catalyzed nucleophilic acyl substitution involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [29]. The reaction equilibrium can be driven to completion through water removal or using excess alcohol as solvent [2].

Synthetic Challenges and Solutions

The synthesis of ethyl 2-(3-bromo-2-methylphenyl)acetate presents several characteristic challenges that have been addressed through methodological innovations and process optimization [28] [30].

Regioselectivity Control

The primary challenge in bromination reactions involves achieving high regioselectivity while minimizing polybromination side reactions [28]. The methyl substituent at the 2-position provides directing effects that favor bromination at the 3-position, but competing bromination at other positions can occur under forcing conditions. This challenge has been addressed through the use of mild brominating agents such as N-bromosuccinimide and pyridine hydrobromide perbromide that offer superior selectivity profiles [11].

Over-Bromination Prevention

Prevention of over-bromination represents a critical synthetic challenge, particularly when using highly reactive brominating agents [28]. The problem manifests as formation of dibrominated products that complicate purification and reduce overall yield. Modern solutions include the use of stoichiometrically controlled reagent addition, lower reaction temperatures, and alternative brominating agents with reduced reactivity [9].

Functional Group Compatibility

Ester functional groups can undergo competing reactions under bromination conditions, particularly hydrolysis in aqueous systems or alcoholysis in alcohol-containing media [30]. This challenge has been addressed through careful solvent selection and the use of anhydrous reaction conditions. Acetic acid has emerged as an optimal solvent that stabilizes the ester functionality while providing sufficient polarity for effective bromination [26].

Scale-Up Considerations

Scale-up of bromination reactions presents unique challenges related to heat management, bromine handling, and reaction control [18]. Industrial solutions include the implementation of continuous flow processing, in-situ bromine generation, and advanced reactor designs that provide excellent temperature control and mixing characteristics [20].

Environmental and Safety Concerns

Traditional bromination methods using molecular bromine present significant environmental and safety challenges due to bromine toxicity and corrosivity [21]. These concerns have been addressed through the development of alternative brominating agents, flow chemistry protocols that minimize bromine exposure, and in-situ generation systems that eliminate the need for bromine storage and handling [9].

Purification and Isolation

XLogP3

3.1

Dates

Last modified: 08-16-2023

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